molecular formula C11H13N3O4S B11627653 5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11627653
M. Wt: 283.31 g/mol
InChI Key: KFHPLOMALRLIBE-UHFFFAOYSA-N
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Description

5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a thiadiazole ring and a dioxane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2,2-dimethyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include ethanol or methanol, and catalysts such as triethylamine or pyridine are often employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and confirm the identity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiadiazole compounds.

Scientific Research Applications

5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to antimicrobial or anticancer effects. The dioxane-dione moiety may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a thiadiazole ring and a dioxane-dione moiety. This structural feature imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

5-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H13N3O4S/c1-4-7-13-14-10(19-7)12-5-6-8(15)17-11(2,3)18-9(6)16/h5H,4H2,1-3H3,(H,12,14)

InChI Key

KFHPLOMALRLIBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC=C2C(=O)OC(OC2=O)(C)C

Origin of Product

United States

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